molecular formula C14H12N2O4 B5834060 2-[(4-nitrobenzyl)oxy]benzamide CAS No. 82568-68-1

2-[(4-nitrobenzyl)oxy]benzamide

Cat. No.: B5834060
CAS No.: 82568-68-1
M. Wt: 272.26 g/mol
InChI Key: IAAUIJNOZFFURW-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)oxy]benzamide is an organic compound characterized by the presence of a benzamide core substituted with a 4-nitrobenzyl group

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can be harmful if swallowed and are suspected of causing genetic defects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-nitrobenzyl)oxy]benzamide typically involves the reaction of 4-nitrobenzyl alcohol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired benzamide via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases.

Major Products:

    Reduction: 2-[(4-Aminobenzyl)oxy]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 2-[(4-Nitrobenzyl)oxy]benzamide is unique due to its specific substitution pattern, which confers distinct chemical reactivity and biological activity. Its ability to inhibit deubiquitinase enzymes makes it particularly valuable in antiviral research .

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-14(17)12-3-1-2-4-13(12)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUIJNOZFFURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877426
Record name BENZAMIDE, 2-[(4-NITROPHENYL)METHOXY]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82568-68-1
Record name BENZAMIDE, 2-[(4-NITROPHENYL)METHOXY]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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